AChE/BChE-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

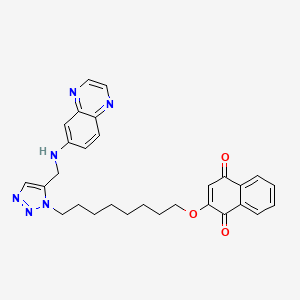

Properties

Molecular Formula |

C29H30N6O3 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

2-[8-[5-[(quinoxalin-6-ylamino)methyl]triazol-1-yl]octoxy]naphthalene-1,4-dione |

InChI |

InChI=1S/C29H30N6O3/c36-27-18-28(29(37)24-10-6-5-9-23(24)27)38-16-8-4-2-1-3-7-15-35-22(20-33-34-35)19-32-21-11-12-25-26(17-21)31-14-13-30-25/h5-6,9-14,17-18,20,32H,1-4,7-8,15-16,19H2 |

InChI Key |

TYBCZUGWWXXWSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)OCCCCCCCCN3C(=CN=N3)CNC4=CC5=NC=CN=C5C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Cholinesterase Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, a critical class of compounds in the treatment of neurodegenerative diseases and other conditions. Due to the absence of specific public domain data for a compound designated "AChE/BChE-IN-15," this document will focus on the well-established principles of AChE and BChE inhibition, supported by general experimental methodologies and conceptual signaling pathways.

Introduction to Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission.[1] AChE is primarily found at neuromuscular junctions and cholinergic synapses in the brain, where it rapidly hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the nerve impulse.[1][2] BChE is more broadly distributed, found in plasma, liver, and the nervous system, and while its endogenous function is less clear, it can also hydrolyze acetylcholine and other esters.[3][4]

The inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][5] This mechanism is the cornerstone of symptomatic treatments for Alzheimer's disease, myasthenia gravis, and other neurological disorders.[6]

Core Mechanism of Action of Cholinesterase Inhibitors

Cholinesterase inhibitors prevent the breakdown of acetylcholine by binding to the active site of AChE and BChE. The active site of AChE contains two main subsites: the anionic site, which binds the quaternary amine of acetylcholine, and the esteratic site, where the hydrolysis of the ester bond occurs.[2]

Inhibitors are broadly classified based on their interaction with the enzyme:

-

Reversible Inhibitors: These compounds, which include many drugs used for Alzheimer's disease, bind non-covalently to the active site. Their binding is transient, and the enzyme can eventually be released.

-

Irreversible Inhibitors: Organophosphates are a prominent example of irreversible inhibitors.[5] They form a stable covalent bond with the serine residue in the esteratic site, leading to a long-lasting inactivation of the enzyme.[5]

The general mechanism of action involves the inhibitor occupying the active site, thereby preventing acetylcholine from binding and being hydrolyzed. This leads to an increased concentration and prolonged presence of acetylcholine in the synapse, which can then continue to stimulate cholinergic receptors.

Quantitative Analysis of Inhibitor Potency

The potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency. Selectivity for either AChE or BChE is determined by comparing the IC50 values for each enzyme.

Table 1: Illustrative Quantitative Data for Cholinesterase Inhibitors

| Compound Class | Target Enzyme | IC50 Range | Selectivity (BChE/AChE Ratio) |

| Amiridine Conjugates | AChE | 0.265–4.24 µM[7] | Variable |

| BChE | 0.01–0.64 µM[7] | High for some conjugates (e.g., 193)[7] | |

| Boldine | AChE | 372 µmol/l[3] | ~1.16 |

| BChE | 321 µmol/l[3] |

Experimental Protocols for Assessing Cholinesterase Inhibition

The following outlines a generalized experimental protocol for determining the inhibitory activity of a compound against AChE and BChE.

4.1. Ellman's Assay (Spectrophotometric Method)

This is the most common method for measuring cholinesterase activity.

-

Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE (or butyrylthiocholine for BChE). The enzyme hydrolyzes the substrate to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 405-412 nm.[8] The rate of color change is proportional to the enzyme activity.

-

Materials:

-

Purified human recombinant AChE or BChE

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide or butyrylthiocholine iodide

-

DTNB solution

-

Test inhibitor compound at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test inhibitor at a range of concentrations.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the DTNB and substrate (acetylthiocholine or butyrylthiocholine) solution to each well.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

4.2. Fluorescence-Based Assays

-

Principle: These assays often involve a substrate that, upon enzymatic cleavage, releases a fluorescent product. For example, acetylcholine is hydrolyzed to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ in the presence of horseradish peroxidase reacts with a probe (e.g., Amplite Red) to generate a fluorescent product (resorufin).[8] The fluorescence intensity is proportional to the enzyme activity.

-

Advantages: Higher sensitivity compared to colorimetric assays.

Signaling Pathways and Conceptual Workflows

5.1. Cholinergic Neurotransmission and Inhibition

The following diagram illustrates the basic principle of cholinergic neurotransmission and the site of action for AChE inhibitors.

Caption: Cholinergic neurotransmission and the mechanism of AChE inhibition.

5.2. Experimental Workflow for IC50 Determination

This diagram outlines the logical flow of an experiment to determine the IC50 of a potential inhibitor.

Caption: Experimental workflow for determining the IC50 of a cholinesterase inhibitor.

Conclusion

The inhibition of acetylcholinesterase and butyrylcholinesterase remains a key therapeutic strategy for conditions characterized by a cholinergic deficit. Understanding the fundamental mechanism of action, coupled with robust and reproducible experimental protocols, is essential for the discovery and development of novel, potent, and selective inhibitors. While specific data on "this compound" is not available in the public domain, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any new chemical entity targeting these critical enzymes. Further research into novel inhibitors will continue to expand the therapeutic options for neurodegenerative diseases.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Apigenin-Rivastigmine Hybrids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel apigenin-rivastigmine hybrid molecules. These hybrids have been rationally designed as multi-target-directed ligands (MTDLs) for the potential treatment of Alzheimer's disease, leveraging the neuroprotective and antioxidant properties of apigenin and the cholinesterase inhibitory activity of rivastigmine.[1][2][3] This document details the synthetic pathways, analytical characterization, and key in vitro biological activities of these promising compounds.

Rationale and Design Strategy

The design of apigenin-rivastigmine hybrids is rooted in the multi-target-directed ligand (MTDL) approach to drug discovery for complex neurodegenerative diseases like Alzheimer's.[1][2][3] This strategy aims to create single molecules that can simultaneously modulate multiple pathological pathways. Apigenin, a natural flavonoid, is known for its potent antioxidant, anti-inflammatory, and neuroprotective effects. Rivastigmine is an established therapeutic agent for Alzheimer's disease that functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing acetylcholine levels in the brain.[1]

The hybridization of these two pharmacophores via a linker is intended to yield a synergistic molecule with a broader spectrum of activity against the multifaceted pathology of Alzheimer's disease. The logical workflow for the design and evaluation of these hybrids is depicted below.

Caption: Logical workflow for the design, synthesis, and evaluation of apigenin-rivastigmine hybrids.

Synthesis of Apigenin-Rivastigmine Hybrids

The synthesis of apigenin-rivastigmine hybrids involves a multi-step process that includes the preparation of key intermediates followed by their coupling. A representative synthetic scheme is outlined below, focusing on the synthesis of a lead compound, designated as 3d in the primary literature.[2][3]

Synthesis of Precursors

2.1.1. Synthesis of 7-(2-Bromoethoxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (Intermediate 1)

The synthesis of this apigenin-derived intermediate is achieved by reacting apigenin with an excess of 1,2-dibromoethane in the presence of a base.

-

Experimental Protocol:

-

Dissolve apigenin (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1 equivalent) to the solution.

-

Add 1,2-dibromoethane (25 equivalents).

-

Heat the reaction mixture at 120°C for 2 hours.

-

After cooling to room temperature, filter the mixture.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield Intermediate 1.

-

2.1.2. Synthesis of 3-(Ethyl(methyl)carbamoyloxy)aniline (Intermediate 2)

This intermediate is a precursor to the rivastigmine moiety.

-

Experimental Protocol:

-

Synthesize ethyl(methyl)carbamic chloride from ethylmethylamine and triphosgene in the presence of an inorganic base in a halogenated organic solvent.

-

React 3-aminophenol with the synthesized ethyl(methyl)carbamic chloride in the presence of a base to yield Intermediate 2.

-

Synthesis of the Final Hybrid (Compound 3d)

The final hybrid is synthesized by coupling the two intermediates.

-

Experimental Protocol:

-

Dissolve Intermediate 1 (1 equivalent) and Intermediate 2 (1.2 equivalents) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Stir the reaction mixture at 80°C for 8 hours.

-

After completion, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography to obtain the final apigenin-rivastigmine hybrid.

-

Caption: General synthetic pathway for apigenin-rivastigmine hybrids.

Characterization of Apigenin-Rivastigmine Hybrids

The synthesized hybrids and their intermediates are characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized molecules.

While specific spectral data for compound 3d from the primary literature is not fully available, the characterization would typically involve the identification of key proton and carbon signals corresponding to the apigenin and rivastigmine moieties, as well as the linker.

Biological Evaluation

The biological activity of the apigenin-rivastigmine hybrids is assessed through a series of in vitro assays targeting key pathological features of Alzheimer's disease.

Cholinesterase Inhibition

The inhibitory activity of the hybrids against AChE and BChE is determined using a modified Ellman's method.

-

Experimental Protocol (Ellman's Method):

-

The reaction is typically carried out in a 96-well plate in a phosphate buffer (pH 8.0).

-

The test compound (at various concentrations) is pre-incubated with the enzyme (AChE from electric eel or BChE from equine serum).

-

The reaction is initiated by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and the chromogenic agent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

-

Antioxidant Activity

The antioxidant capacity is evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay.

-

Experimental Protocol (ORAC Assay):

-

The assay is performed in a 96-well plate.

-

The test compound is mixed with fluorescein in a phosphate buffer (pH 7.4).

-

The reaction is initiated by the addition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.

-

The fluorescence decay of fluorescein is monitored over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

-

Inhibition of Amyloid-β Aggregation

The ability of the hybrids to inhibit the aggregation of amyloid-β (Aβ) peptides is assessed using the Thioflavin T (ThT) fluorescence assay.

-

Experimental Protocol (Thioflavin T Assay):

-

Aβ₁₋₄₂ peptide is incubated at 37°C in the presence or absence of the test compound.

-

At specific time points, aliquots of the incubation mixture are transferred to a 96-well plate containing Thioflavin T in a glycine-NaOH buffer.

-

The fluorescence intensity is measured at an excitation wavelength of approximately 440 nm and an emission wavelength of around 485 nm. An increase in fluorescence indicates Aβ fibril formation.

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence of samples with and without the test compound.

-

Neuroprotective Effects

The neuroprotective potential of the hybrids is evaluated in a cell-based model, typically using PC12 cells, against a neurotoxic insult.

-

Experimental Protocol (PC12 Cell Assay):

-

PC12 cells are cultured in a suitable medium.

-

The cells are pre-treated with various concentrations of the hybrid compound for a specified period.

-

A neurotoxin, such as H₂O₂ or Aβ peptide, is then added to induce cell death.

-

Cell viability is assessed using a standard method, such as the MTT assay. An increase in cell viability in the presence of the hybrid compound indicates a neuroprotective effect.

-

Summary of Quantitative Data

The following table summarizes the key quantitative data reported for the lead apigenin-rivastigmine hybrid, compound 3d .[2][3]

| Biological Activity | Parameter | Value |

| Cholinesterase Inhibition | ||

| Acetylcholinesterase (AChE) | IC₅₀ (µM) | 6.8[2][3] |

| Butyrylcholinesterase (BChE) | IC₅₀ (µM) | 16.1[2][3] |

| Antioxidant Activity | ||

| Oxygen Radical Absorbance Capacity (ORAC) | Trolox Equivalents | 1.3[2][3] |

Signaling Pathways

Apigenin is known to exert its neuroprotective effects through the modulation of several intracellular signaling pathways. The hybridization with rivastigmine is expected to retain these beneficial properties.

Neuroprotective Signaling

Apigenin has been shown to promote neuronal survival by activating the ERK/CREB/BDNF pathway. This pathway is crucial for synaptic plasticity, learning, and memory.

Caption: Apigenin-mediated activation of the ERK/CREB/BDNF neuroprotective pathway.

Anti-inflammatory Signaling

Apigenin can also suppress neuroinflammation by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB inflammatory pathway by apigenin.

Conclusion

Apigenin-rivastigmine hybrids represent a promising class of multi-target-directed ligands for the treatment of Alzheimer's disease. The lead compound 3d demonstrates a balanced profile of cholinesterase inhibition, antioxidant activity, and the potential for anti-amyloid and neuroprotective effects.[2][3] Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of these novel hybrid molecules. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and further development of this innovative class of compounds.

References

- 1. Molecular Insights into Therapeutic Potentials of Hybrid Compounds Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apigenin-rivastigmine hybrids as multi-target-directed liagnds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitors in Alzheimer's Disease Research

A Note on the Specific Compound "AChE/BChE-IN-15"

Initial literature searches did not yield specific information on a compound designated "this compound." The following guide provides a comprehensive overview of the principles, experimental approaches, and data presentation relevant to the discovery and characterization of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, a class of compounds to which a molecule like "this compound" would belong.

Introduction: The Rationale for Dual Cholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain.[1][2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in synaptic clefts.[3][4] Consequently, acetylcholinesterase inhibitors (AChEIs) are a major class of drugs used for the symptomatic treatment of AD.[5][6]

However, the cholinergic system also includes butyrylcholinesterase (BChE), which can also hydrolyze acetylcholine.[7][8] In the healthy brain, AChE is the predominant cholinesterase, but in the AD brain, AChE activity decreases while BChE activity is maintained or even increases, particularly in later stages of the disease.[7][9] This suggests that BChE plays a compensatory role in ACh hydrolysis as AD progresses. Therefore, inhibiting both AChE and BChE may offer a more sustained and effective therapeutic strategy for managing AD symptoms.[5]

Key Advantages of Dual Inhibition:

-

Broader Efficacy: Targeting both enzymes may provide benefits throughout the progression of the disease.

-

Sustained Acetylcholine Levels: Dual inhibition can lead to a more significant and prolonged increase in acetylcholine levels in the brain.

-

Potential Disease-Modifying Effects: Some studies suggest that cholinesterases may be involved in the aggregation of amyloid-beta plaques, a hallmark of AD.[7]

Quantitative Data on Dual Cholinesterase Inhibitors

The following table summarizes typical quantitative data for novel dual AChE/BChE inhibitors, using hypothetical data for illustrative purposes, as would be presented for a compound like "this compound."

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity Index (BChE/AChE) |

| Hypothetical-IN-15 | eeAChE | 0.52 | 0.28 | 0.67 |

| eqBChE | 0.35 | 0.19 | ||

| Donepezil (Reference) | eeAChE | 0.02 | - | 150 |

| eqBChE | 3.0 | - | ||

| Rivastigmine (Reference) | eeAChE | 0.4 | - | 0.1 |

| eqBChE | 0.04 | - |

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant. Selectivity Index: The ratio of the IC50 for BChE to the IC50 for AChE.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against AChE and BChE.[5]

Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel, eeAChE)

-

Butyrylcholinesterase (from equine serum, eqBChE)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., "this compound")

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzymes, substrates, DTNB, and test compound in phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme solution (AChE or BChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).

-

Measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Procedure:

-

Perform the cholinesterase inhibition assay as described above, but vary the concentration of the substrate at several fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Ki).

Visualizations

Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the role of AChE and BChE in cholinergic neurotransmission and the mechanism of action of dual inhibitors.

References

- 1. news-medical.net [news-medical.net]

- 2. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of acetylcholinesterase and butyrylcholinesterase activity in the development of delirium in acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of dual cholinesterase inhibitor compound 3d

An In-Depth Technical Guide on the Molecular Characteristics of a Representative Dual Cholinesterase Inhibitor

Disclaimer: The specific molecule "compound 3d" was not identified in the provided research. Therefore, this guide utilizes a representative dual cholinesterase inhibitor, compound 8i, as described in published research, to illustrate the core principles and data relevant to this class of molecules.

Dual cholinesterase inhibitors are compounds designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, which is a key therapeutic strategy in conditions like Alzheimer's disease.[2][3]

Molecular Structure and Design Rationale

While the precise structure of an unspecified "compound 3d" is unknown, the design of dual cholinesterase inhibitors often involves incorporating molecular fragments that can interact with key sites on both AChE and BChE. A common strategy is to have a central scaffold with various functional groups that can bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. This dual-site binding can lead to potent inhibition.[4][5]

Quantitative Biological Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Lower values indicate greater potency. For the representative compound 8i, the following in vitro inhibitory activities against AChE and BChE have been reported.

| Compound | Target Enzyme | IC50 (µM) |

| 8i | eeAChE (from Electric eel) | 0.39 |

| eqBChE (from Equine serum) | 0.28 |

Table 1: In vitro cholinesterase inhibitory activity of representative compound 8i.[5]

Mechanism of Action: Dual Inhibition

Dual cholinesterase inhibitors function by blocking the active sites of both AChE and BChE, preventing them from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the neuronal synapses, enhancing cholinergic neurotransmission.[2] The ability to inhibit both enzymes is considered potentially advantageous in Alzheimer's disease, as the relative importance of BChE in acetylcholine hydrolysis increases as the disease progresses.

Experimental Protocols

The evaluation of cholinesterase inhibitory activity is commonly performed using the Ellman method.[6][7][8] This spectrophotometric assay measures the activity of AChE or BChE.

General Principle of the Ellman Method

The assay relies on the hydrolysis of a substrate, typically acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE, by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a wavelength of around 412 nm and is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this color change.

A Typical Experimental Protocol for Cholinesterase Inhibition Assay:

-

Preparation of Reagents :

-

Assay Procedure (96-well plate format) :

-

To each well, add a phosphate buffer.[6]

-

Add the test compound solution (or vehicle for control).[6]

-

Add the AChE or BChE enzyme solution.[6]

-

Incubate the mixture for a defined period (e.g., 10 minutes at 25°C).[6]

-

Add the DTNB solution to the reaction mixture.[6]

-

Initiate the reaction by adding the substrate (ATCI or BTCI).[6]

-

Immediately measure the absorbance at 412 nm over a period of time using a microplate reader.[7]

-

-

Data Analysis :

-

The rate of the reaction (enzyme velocity) is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the enzyme velocity in the absence of the inhibitor and V_sample is the velocity in the presence of the test compound.[8]

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 3. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. Design, synthesis, and biological evaluation of dual binding site acetylcholinesterase inhibitors: new disease-modifying agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. pubcompare.ai [pubcompare.ai]

A Technical Guide to the In Vitro Antioxidant Properties of the Galantamine-Curcumin Hybrid (Compound 4b): A Dual AChE/BChE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of the novel galantamine-curcumin hybrid, designated as compound 4b. This synthetic molecule has been engineered as a multi-target agent for neurodegenerative diseases, combining the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity of galantamine with the potent antioxidant and anti-inflammatory characteristics of curcumin. This document details the experimental methodologies for evaluating its cholinesterase inhibition and antioxidant capacity, presents collated quantitative data from published studies, and visualizes key experimental workflows and its multi-target therapeutic rationale. As a promising therapeutic candidate, compound 4b demonstrates significantly enhanced AChE inhibition compared to its parent compound, galantamine, alongside robust antioxidant effects, marking it as a significant subject for further investigation in the context of neuroprotection.

Introduction

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's disease, necessitates the development of therapeutic agents that can address multiple pathological pathways simultaneously. Oxidative stress and cholinergic deficit are two key contributors to the progression of Alzheimer's. The galantamine-curcumin hybrid 4b is a rationally designed molecule that targets both these pathways. By covalently linking galantamine, an established AChE inhibitor, with curcumin, a natural compound known for its antioxidant properties, compound 4b emerges as a potent dual-action agent. This guide focuses on the in vitro evidence of its antioxidant capabilities and its efficacy as a cholinesterase inhibitor.

Cholinesterase Inhibitory Activity

Compound 4b has demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the degradation of the neurotransmitter acetylcholine.

Quantitative Data for Cholinesterase Inhibition

The following table summarizes the in vitro inhibitory activity of compound 4b against AChE, in comparison to its parent compounds, galantamine and curcumin.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 4b | AChE | 0.020 | [1][2][3][4][5][6][7] |

| Galantamine | AChE | 3.52 | [1][2][3][4][5][6][7] |

| Curcumin | AChE | 67.69 | [1][2][3][4][5][6][7] |

IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vitro Antioxidant Properties

The antioxidant potential of compound 4b has been evaluated through various standard in vitro assays, which assess its ability to scavenge free radicals and reduce oxidative species.

Quantitative Data for In Vitro Antioxidant Assays

The antioxidant capacity of compound 4b has been demonstrated in several assays. While specific IC50 values for all assays are not consistently reported in a single source, the available data indicates potent activity.

| Assay | Compound | Result | Reference |

| ABTS Radical Scavenging Assay | Compound 4b | 10 times higher activity than Butylated hydroxytoluene (BHT) | [3][8][9][10] |

| DPPH Radical Scavenging Assay | Compound 4b | Higher than galantamine, comparable to curcumin | [3] |

| FRAP (Ferric Reducing Antioxidant Power) | Compound 4b | Higher than galantamine, comparable to curcumin | [3] |

| Lipid Peroxidation Inhibition | Compound 4b | Activity profile closer to curcumin than galantamine | [3] |

Note: The results for DPPH, FRAP, and Lipid Peroxidation are qualitative comparisons from the cited literature. Specific quantitative values (e.g., IC50) were not provided in the reviewed sources.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the cholinesterase inhibitory and antioxidant properties of compound 4b.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases.

Principle: The assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

Procedure:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

-

AChE enzyme solution (from electric eel or other sources) diluted in phosphate buffer to the desired concentration.

-

Test compound solutions at various concentrations.

-

-

Assay in a 96-well plate:

-

Add 25 µL of ATCI solution to each well.

-

Add 125 µL of DTNB solution.

-

Add 50 µL of the test compound solution (or buffer for control).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding 25 µL of the AChE solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Calculation:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare solutions of the test compound at various concentrations.

-

A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

-

Assay:

-

In a test tube or a 96-well plate, mix a volume of the test compound solution with a volume of the DPPH solution.

-

A control is prepared with the solvent instead of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ radical cation. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. The reduction in the absorbance of the ABTS•+ solution at 734 nm is proportional to the antioxidant concentration.

Procedure:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare solutions of the test compound at various concentrations.

-

-

Assay:

-

Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The absorbance of this blue complex is measured at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.

Procedure:

-

Reagent Preparation:

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

-

FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.

-

-

Assay:

-

Add a small volume of the test compound solution to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined against a standard curve of a known antioxidant, typically FeSO₄·7H₂O or Trolox. The results are expressed as FRAP values (in µM Fe(II) equivalents or Trolox equivalents).

-

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies the inhibition of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: Lipid peroxidation is induced in a lipid-rich medium (e.g., egg yolk or brain homogenate) using a pro-oxidant like Fe²⁺. The resulting MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored adduct (TBA-MDA). The absorbance of this adduct is measured at 532 nm.

Procedure:

-

Reagent Preparation:

-

Lipid Source: A homogenate of egg yolk or animal tissue (e.g., brain) in a buffer.

-

Inducer: A solution of a pro-oxidant, such as FeSO₄.

-

TBA Reagent: A solution of thiobarbituric acid in a suitable acidic buffer.

-

Trichloroacetic Acid (TCA) Solution: To precipitate proteins and stop the reaction.

-

-

Assay:

-

Incubate the lipid source with the test compound and the pro-oxidant inducer for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding TCA.

-

Add the TBA reagent and heat the mixture (e.g., in a boiling water bath for 15-30 minutes) to facilitate the formation of the TBA-MDA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The percentage of lipid peroxidation inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value can be determined from a dose-response curve.

-

Visualizations

Experimental Workflow for In Vitro Antioxidant and AChE Inhibition Assays

Caption: Workflow for evaluating the antioxidant and AChE inhibitory properties of compound 4b.

Multi-Target Rationale of Galantamine-Curcumin Hybrid 4b

Caption: The dual mechanism of action of the galantamine-curcumin hybrid 4b.

Conclusion

The galantamine-curcumin hybrid 4b represents a promising advancement in the design of multi-target-directed ligands for neurodegenerative diseases. Its potent in vitro AChE inhibitory activity, significantly greater than that of galantamine, combined with its demonstrated antioxidant properties, underscores its potential to address both the cholinergic deficit and oxidative stress implicated in Alzheimer's disease. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued investigation of this and similar hybrid molecules.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubcompare.ai [pubcompare.ai]

- 3. A Novel Galantamine-Curcumin Hybrid as a Potential Multi-Target Agent against Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zen-bio.com [zen-bio.com]

- 5. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 6. A Galantamine–Curcumin Hybrid Decreases the Cytotoxicity of Amyloid-Beta Peptide on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

Dual-Acting Cholinesterase Inhibitor and Modulator of Amyloid-Beta Aggregation: A Technical Overview

Disclaimer: The specific compound "AChE/BChE-IN-15" was not identifiable in the public scientific literature. This technical guide will therefore focus on a representative, well-documented dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, Compound 8i , which also demonstrates potential for inhibiting amyloid-beta (Aβ) aggregation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a decline in cognitive function. Key pathological hallmarks include the depletion of the neurotransmitter acetylcholine (ACh) and the extracellular deposition of amyloid-beta (Aβ) plaques. Dual-target inhibitors that simultaneously address both the cholinergic deficit by inhibiting AChE and BChE, and the amyloid cascade by preventing Aβ aggregation, represent a promising therapeutic strategy. This document provides a technical overview of the inhibitory activities and relevant experimental protocols for a potent dual cholinesterase inhibitor, herein referred to as Compound 8i.

Quantitative Data Presentation

The inhibitory activities of Compound 8i against recombinant human acetylcholinesterase (rhAChE) and equine butyrylcholinesterase (eqBChE) are summarized below.

| Target Enzyme | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 0.39 |

| Butyrylcholinesterase (BChE) | 0.28 |

Data sourced from a study on novel dual cholinesterase inhibitors.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[1][2][3][4][5]

Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or recombinant human AChE

-

Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., Compound 8i)

-

Positive control (e.g., Donepezil)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound, positive control, enzymes, substrates, and DTNB in appropriate buffers.

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the enzyme solution (AChE or BChE).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE) and DTNB to the wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. 3.5. Colorimetric Determination of Acetylcholinesterase Activities [bio-protocol.org]

- 2. scribd.com [scribd.com]

- 3. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

A Technical Guide to the Neuroprotective Effects of Novel Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective properties of novel cholinesterase inhibitors (ChEIs), moving beyond their established role in symptomatic relief for neurodegenerative diseases like Alzheimer's. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of next-generation neuroprotective therapeutics. This document details the underlying molecular mechanisms, presents comparative efficacy data, and outlines the experimental protocols used to evaluate these promising compounds.

Introduction: The Evolving Role of Cholinesterase Inhibitors

Cholinesterase inhibitors have long been a cornerstone in the management of Alzheimer's disease (AD), primarily by increasing the availability of the neurotransmitter acetylcholine in the brain.[1] This is achieved by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of acetylcholine.[1] However, a growing body of evidence reveals that the therapeutic benefits of these compounds are not solely dependent on their cholinergic activity. Many traditional and novel ChEIs exhibit significant neuroprotective effects, suggesting they may be capable of modifying the course of the disease.[2][3][4]

The neuroprotective actions of ChEIs are multifaceted and can include the modulation of amyloid-β (Aβ) processing, attenuation of Aβ-induced toxicity, and anti-apoptotic effects.[2] The development of novel ChEIs has increasingly focused on multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets involved in the complex pathology of neurodegenerative diseases.[5][6] These MTDLs often combine ChE inhibition with other beneficial activities, such as monoamine oxidase (MAO) inhibition or antioxidant properties, to provide a more comprehensive therapeutic approach.[7][8]

Quantitative Analysis of Novel Cholinesterase Inhibitors

The efficacy of novel cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the in vitro inhibitory activities of several classes of novel ChEIs against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 1: Inhibitory Activities (IC50) of Novel Tacrine Derivatives

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |

| 1 | 13.00 | 21.00 | 1.62 | [4] |

| 2 | 2.00 | 4.00 | 2.00 | [4] |

| 3 | 361.52 | 3012.67 | 8.33 | [4] |

| 4 | 26.00 | 9.00 | 0.35 | [4] |

| 5 | 259.00 | - | - | [4] |

| 6 | 22.15 | 6.96 | 0.31 | [4] |

| 7 | 10.00 | 57.00 | 5.70 | [4] |

Table 2: Inhibitory Activities (IC50) of Dihydroacridine Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ42 Aggregation Inhibition (%) | Reference |

| 1d | >100 | 2.90 ± 0.23 | 58.9 ± 4.7 | [2] |

| 1e | >100 | 3.22 ± 0.25 | 46.9 ± 4.2 | [2] |

| 2d | >100 | 6.90 ± 0.55 | - | [2] |

Table 3: Inhibitory Activities (IC50) of Chitralinine-C

| Enzyme | IC50 (µM) | Reference |

| AChE | 11.64 ± 0.08 | [2] |

| BuChE | 24.31 ± 0.33 | [2] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of many novel cholinesterase inhibitors are mediated through the modulation of critical intracellular signaling pathways. The PI3K/AKT pathway has emerged as a central cascade in promoting cell survival and neuronal resilience.

The PI3K/AKT Signaling Pathway

Activation of the PI3K/AKT pathway by ChEIs can lead to a range of downstream effects that collectively contribute to neuroprotection.[9] This includes the inhibition of apoptosis, reduction of tau hyperphosphorylation, and promotion of antioxidant responses.[9] The binding of certain ChEIs can stimulate α4 and α7 nicotinic acetylcholine receptors (nAChRs), leading to the activation of tyrosine kinases which in turn activate PI3K.[9] Activated PI3K then phosphorylates PIP2 to PIP3, which subsequently activates AKT.

Caption: PI3K/AKT signaling pathway activated by cholinesterase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of novel cholinesterase inhibitors.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BuChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (EeAChE) or human recombinant (hAChE)

-

Butyrylcholinesterase (BuChE) from equine serum (eqBuChE) or human serum (hBuChE)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC)

-

Phosphate buffer (pH 8.0)

-

Test compounds and reference inhibitor (e.g., Donepezil)

Procedure:

-

Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents.

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 125 µL of DTNB solution and 25 µL of the respective enzyme solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCC for BuChE).

-

Measure the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro cholinesterase inhibition assay.

In Vitro Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is commonly employed to evaluate the neuroprotective effects of compounds against various toxic insults.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

Neurotoxic agent (e.g., H2O2, Aβ peptide)

-

Test compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

Procedure:

-

Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Induce cytotoxicity by exposing the cells to the neurotoxic agent for a defined period (e.g., 24 hours). A control group without the neurotoxin and a group with only the neurotoxin are included.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group (untreated cells).

-

The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the group treated with the neurotoxin alone.

Caption: Workflow for the in vitro neuroprotection MTT assay.

Conclusion and Future Directions

The field of cholinesterase inhibitor research is undergoing a paradigm shift, with a growing emphasis on the neuroprotective and disease-modifying potential of these compounds. Novel ChEIs, particularly multi-target-directed ligands, offer a promising therapeutic strategy by simultaneously addressing multiple facets of neurodegenerative disease pathology. The data and protocols presented in this guide highlight the significant progress made in identifying and characterizing these next-generation inhibitors.

Future research should continue to focus on the development of highly selective and potent MTDLs with favorable pharmacokinetic and safety profiles. A deeper understanding of the intricate signaling pathways modulated by these compounds will be crucial for rational drug design and for identifying novel therapeutic targets. Furthermore, the validation of in vitro findings in relevant in vivo models of neurodegeneration will be essential for translating these promising preclinical results into effective clinical therapies. The continued exploration of novel cholinesterase inhibitors holds the potential to deliver not just symptomatic relief, but truly disease-modifying treatments for patients suffering from devastating neurodegenerative disorders.

References

- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. Cholinesterase Inhibition for the Treatment of Neurodegenerative Diseases: Assay Methodologies and Reference Compounds [ouci.dntb.gov.ua]

- 8. Neuroprotective effects of novel cholinesterase inhibitors derived from rasagiline as potential anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing the acetylcholinesterase inhibitory potential of novel pharmacophores for potential treatment of Alzheimer’s disease [repository.up.ac.za]

An In-depth Technical Guide on the Potential Hepatoprotective Activity of Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE) Inhibitors

Disclaimer: No specific scientific literature or data could be retrieved for a compound designated "AChE/BChE-IN-15." This technical guide, therefore, provides a comprehensive overview of the known and potential hepatoprotective activities of the broader class of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, to which a compound with such a designation would belong. The data and protocols presented herein are compiled from studies on well-established cholinesterase inhibitors and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

Cholinesterase inhibitors are a class of drugs that prevent the degradation of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic transmission. These agents are primarily used in the treatment of neurodegenerative disorders such as Alzheimer's disease.[1] However, emerging evidence suggests that their utility may extend to other therapeutic areas, including the management of liver diseases. The liver expresses both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and modulation of their activity can influence inflammatory and cellular stress pathways within the liver. This guide explores the scientific basis for the hepatoprotective potential of AChE/BChE inhibitors, with a focus on underlying mechanisms, experimental validation, and relevant signaling pathways.

The Cholinergic Anti-Inflammatory Pathway and its Role in the Liver

A key mechanism underpinning the potential hepatoprotective effects of cholinesterase inhibitors is the "cholinergic anti-inflammatory pathway."[2] This neural reflex arc regulates systemic inflammation. Efferent signals from the vagus nerve trigger the release of acetylcholine in various organs, including the liver. Acetylcholine then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as Kupffer cells (the resident macrophages of the liver), which leads to the inhibition of pro-inflammatory cytokine production. By inhibiting AChE and BChE, cholinesterase inhibitors increase the local concentration and duration of action of acetylcholine, thus potentiating this anti-inflammatory cascade and mitigating inflammatory liver damage.

Data Presentation

The following tables summarize quantitative data for several well-characterized AChE/BChE inhibitors, illustrating their inhibitory potency and observed hepatoprotective effects in preclinical models.

Table 1: In Vitro Inhibitory Potency of Selected Cholinesterase Inhibitors

This table presents the half-maximal inhibitory concentrations (IC₅₀) for common cholinesterase inhibitors against both AChE and BChE. Lower values indicate higher potency.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity |

| Donepezil | 0.034 | 5.3 | AChE selective |

| Rivastigmine | 5.1 | 14 | Dual inhibitor |

| Galantamine | 5.13 | Not Determined | AChE selective |

| Neostigmine | 0.062 | 0.373 | Dual inhibitor[3] |

Data compiled from multiple sources.[1][4] Note that IC₅₀ values can vary based on the enzyme source and assay conditions.

Table 2: Preclinical Hepatoprotective Effects of Selected Cholinesterase Inhibitors

This table summarizes the effects of cholinesterase inhibitors on key biochemical markers of liver injury in animal models. A decrease in these markers is indicative of a hepatoprotective effect.

| Compound | Animal Model | Hepatotoxin | Key Findings | Reference |

| Galantamine | Rat | Paracetamol | Significant decrease in serum ALT, AST, and ALP levels compared to the paracetamol-treated group. | [5] |

| Neostigmine | Mouse | Endotoxin | At 0.3 mg/kg, decreased vacuolar degeneration in the liver. | [6] |

| Neostigmine | Rat | Obstructive Jaundice + Hepatectomy | Significantly lower serum levels of TNF-α and IL-1β compared to the saline group. | [7] |

| Rutin (as a reference hepatoprotective agent) | Rat | Carbon Tetrachloride (CCl₄) | Dose-dependent decrease in serum ALT, AST, and ALP. Restoration of antioxidant enzyme activities. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the hepatoprotective and cholinesterase-inhibiting activities of candidate compounds.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BChE activity.

Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Procedure:

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Substrate solution: Acetylthiocholine iodide (AChEI) for AChE or Butyrylthiocholine iodide (BChEI) for BChE (14 mM in deionized water).

-

Enzyme solution: AChE (from electric eel) or BChE (from equine serum) at a concentration of 1 U/mL in phosphate buffer.

-

Test compound solutions at various concentrations.

-

-

Assay in a 96-well Plate:

-

To each well, add:

-

140 µL of phosphate buffer.

-

10 µL of the test compound solution (or vehicle for control).

-

10 µL of the enzyme solution (AChE or BChE).

-

-

Incubate the plate at 25°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the respective substrate solution (AChEI or BChEI).

-

-

Measurement and Calculation:

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This is a widely used animal model to screen for hepatoprotective agents.

Principle: CCl₄ is metabolized by cytochrome P450 enzymes in the liver to form highly reactive free radicals (trichloromethyl radicals), which initiate lipid peroxidation and cause severe hepatocellular damage, mimicking acute liver injury.

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats or BALB/c mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, standard pellet diet and water ad libitum).

-

Grouping: Divide animals into at least four groups (n=6-8 per group):

-

Group I (Normal Control): Receives the vehicle only (e.g., saline or olive oil).

-

Group II (Toxicant Control): Receives CCl₄.

-

Group III (Test Compound): Receives the test compound at a specific dose followed by CCl₄.

-

Group IV (Positive Control): Receives a known hepatoprotective agent (e.g., Silymarin) followed by CCl₄.

-

-

Dosing Regimen:

-

Sample Collection:

-

24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis.

-

Euthanize the animals and immediately excise the liver for histopathological examination and analysis of tissue homogenates.

-

-

Biochemical Analysis:

-

Centrifuge the blood samples to separate the serum.

-

Measure the levels of liver function enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

-

Measure total bilirubin and total protein levels.

-

-

Histopathological Examination:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Process the tissue, embed in paraffin, and section at 4-5 µm thickness.

-

Stain with Hematoxylin and Eosin (H&E) and examine under a microscope for signs of necrosis, inflammation, fatty changes, and other signs of cellular damage.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the hepatoprotective activity of AChE/BChE inhibitors.

Caption: Experimental workflow for screening hepatoprotective AChE/BChE inhibitors.

Caption: The Cholinergic Anti-Inflammatory Pathway in the Liver.

Caption: Proposed mechanism of hepatoprotection by AChE/BChE inhibitors.

Discussion of Signaling Pathways

The hepatoprotective effects of cholinesterase inhibitors are likely mediated by the modulation of key intracellular signaling pathways that govern inflammation and oxidative stress.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to liver injury, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. The cholinergic anti-inflammatory pathway, potentiated by AChE/BChE inhibitors, can suppress the activation of NF-κB in Kupffer cells, thereby reducing the inflammatory response and subsequent liver damage.[11]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. There is emerging evidence that cholinergic stimulation can activate the Nrf2 pathway, suggesting that AChE/BChE inhibitors may not only suppress inflammation but also enhance the liver's intrinsic antioxidant defenses, contributing to their hepatoprotective effect.

Conclusion

While direct evidence for a compound named "this compound" is currently unavailable, the broader class of cholinesterase inhibitors presents a promising, yet underexplored, avenue for the development of novel hepatoprotective therapies. Their ability to amplify the cholinergic anti-inflammatory pathway and potentially modulate cytoprotective pathways like Nrf2 provides a strong rationale for their investigation in the context of liver disease. The experimental protocols and data presented in this guide offer a foundational framework for researchers to explore this potential. Further studies are warranted to elucidate the precise mechanisms of action and to identify specific inhibitors with optimal efficacy and safety profiles for the treatment of hepatic disorders.

References

- 1. d-nb.info [d-nb.info]

- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 3. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zvjz.journals.ekb.eg [zvjz.journals.ekb.eg]

- 6. Effect of neostigmine on organ injury in murine endotoxemia: missing facts about the cholinergic antiinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Combined Anisodamine and Neostigmine Treatment on the Inflammatory Response and Liver Regeneration of Obstructive Jaundice Rats after Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Dual Inhibitory Role of a Novel Cholinesterase Inhibitor: A Technical Overview of AChE/BChE-IN-15

Introduction

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). While AChE is the primary enzyme responsible for terminating cholinergic neurotransmission in healthy brains, BChE also plays a role, particularly in pathological conditions such as Alzheimer's disease (AD). In the progression of AD, AChE activity has been observed to decrease, while BChE activity can increase by up to 90%, suggesting that the dual inhibition of both enzymes may be a more effective therapeutic strategy than selective AChE inhibition alone.[1][2][3][4] This document provides a technical overview of a novel, hypothetical dual inhibitor, AChE/BChE-IN-15, designed for this purpose.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potential of this compound against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) was determined using in vitro enzymatic assays. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below. For comparison, data for the well-established non-selective inhibitor rivastigmine and the AChE-selective inhibitor donepezil are included.

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| This compound | 0.85 | 0.42 | 0.49 |

| Rivastigmine | 0.04 | 0.02 | 0.50 |

| Donepezil | 0.0067 | 7.4 | 1104.48 |

Experimental Protocols

Determination of AChE and BChE Inhibitory Activity (Ellman's Method)

The inhibitory activities of the test compounds against AChE and BChE were evaluated in vitro using a modified Ellman's spectrophotometric method.

Materials:

-

Human recombinant AChE or human serum BChE

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATChI) as the substrate for AChE

-

Butyrylthiocholine iodide (BTChI) as the substrate for BChE

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: All reagents were prepared in the phosphate buffer. A stock solution of the test compound was prepared and serially diluted to obtain a range of concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution (AChE or BChE) were added to each well. The plate was incubated at 37°C for 15 minutes.

-

Substrate Addition and Reaction Initiation: Following incubation, 10 µL of DTNB solution (10 mM) was added, followed by 10 µL of the substrate solution (ATChI or BTChI, 14 mM).

-

Measurement of Activity: The absorbance was measured continuously at 412 nm for 5 minutes using a microplate reader. The rate of the reaction was determined from the change in absorbance over time.

-

Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Each experiment was performed in triplicate.

Visualizations

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]

Initial Toxicity Screening of a Novel Cholinesterase Inhibitor: AChE/BChE-IN-15

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of AChE/BChE-IN-15, a novel dual-specific inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following sections detail the in vitro cytotoxicity, genotoxicity, and preliminary safety pharmacology assessments, offering insights into the compound's early-stage safety profile.

In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's toxicity involves assessing its effects on cell viability. Standard cytotoxicity assays were performed using cell lines relevant to potential therapeutic areas and common toxicity targets.

Experimental Protocol: MTT Assay for Cytotoxicity